5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzonitrile
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Overview
Description
5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzonitrile: is an organic compound with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.22 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a formyl group, a nitrile group, and a prop-2-yn-1-ylamine substituent on a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzonitrile typically involves the following steps:
Purification: The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and nitrile groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Scientific Research Applications
Chemistry:
Biology and Medicine:
Bioconjugation: The alkyne group allows for bioconjugation reactions, making it useful in the development of bioconjugates for imaging and therapeutic applications.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzonitrile is largely dependent on its functional groups:
Formyl Group: Can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.
Nitrile Group: Can undergo hydrolysis to form amides or carboxylic acids, which can interact with biological targets.
Alkyne Group: Allows for click chemistry reactions, facilitating the formation of stable triazole linkages in bioconjugation.
Comparison with Similar Compounds
2-Amino-5-formylbenzonitrile: Lacks the prop-2-yn-1-ylamine substituent, making it less versatile in bioconjugation reactions.
5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzylamine: Similar structure but with an amine group instead of a nitrile group, affecting its reactivity and applications.
Uniqueness:
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-formyl-2-[methyl(prop-2-ynyl)amino]benzonitrile |
InChI |
InChI=1S/C12H10N2O/c1-3-6-14(2)12-5-4-10(9-15)7-11(12)8-13/h1,4-5,7,9H,6H2,2H3 |
InChI Key |
SLJCWYHTYCAMIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=C(C=C(C=C1)C=O)C#N |
Origin of Product |
United States |
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